LP8

Description

Properties

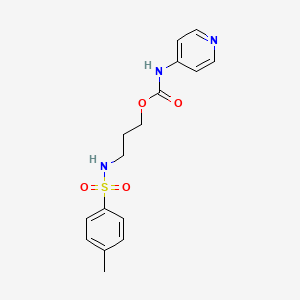

Molecular Formula |

C16H19N3O4S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

3-[(4-methylphenyl)sulfonylamino]propyl N-pyridin-4-ylcarbamate |

InChI |

InChI=1S/C16H19N3O4S/c1-13-3-5-15(6-4-13)24(21,22)18-9-2-12-23-16(20)19-14-7-10-17-11-8-14/h3-8,10-11,18H,2,9,12H2,1H3,(H,17,19,20) |

InChI Key |

ITYCDQJBLCTIID-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(=O)NC2=CC=NC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(=O)NC2=CC=NC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LP8; LP-8; LP 8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lactobacillus plantarum P-8 and Gut Microbiota Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobacillus plantarum P-8 is a probiotic strain isolated from naturally fermented sour cow's milk.[1] As a member of the Lactiplantibacillus genus, it is a Gram-positive lactic acid bacterium that has garnered significant attention for its potential therapeutic applications in modulating the gut microbiota and improving overall host health.[2] Probiotics, defined as live microorganisms that, when administered in adequate amounts, confer a health benefit on the host, are increasingly being investigated as alternatives to traditional therapies for a range of gastrointestinal and systemic disorders.[3] L. plantarum P-8 has demonstrated a range of beneficial properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[4][5] This guide provides a comprehensive technical overview of the mechanisms of action of L. plantarum P-8, with a focus on its interaction with the gut microbiota, its impact on intestinal barrier function, and its immunomodulatory capabilities. Detailed experimental protocols and quantitative data from key studies are presented to provide a thorough understanding of its potential for therapeutic development.

Mechanisms of Action

Lactobacillus plantarum P-8 exerts its beneficial effects through a multi-faceted approach, influencing the host's gut microbiota, intestinal barrier integrity, and immune system.

Modulation of Gut Microbiota Composition

L. plantarum P-8 has been shown to significantly alter the composition of the gut microbiota, promoting the growth of beneficial bacteria while inhibiting pathogenic species. In a human clinical trial involving young, middle-aged, and elderly participants, daily administration of 6 x 10^10 CFU of L. plantarum P-8 for four weeks led to an increase in the abundance of Bifidobacterium and other beneficial bacteria.[6][7] Pyrosequencing of fecal samples from a clinical trial revealed that a 4-week consumption of L. plantarum P-8 (6×10^10 cfu/day) resulted in a significant increase in the relative abundance of five Firmicutes genera (Leuconostoc, Lactobacillus, Sporacetigenium, Blautia, and Staphylococcus) and a decrease in three Proteobacteria genera (Shigella, Escherichia, and Enterobacter).[8] These changes in the microbial landscape are crucial for maintaining gut homeostasis and preventing dysbiosis-related diseases.[8]

Enhancement of Intestinal Barrier Function

A critical function of L. plantarum P-8 is its ability to strengthen the intestinal barrier, which is essential for preventing the translocation of harmful substances from the gut into the bloodstream.[4] In a mouse model of dextran sulfate sodium (DSS)-induced colitis, microencapsulated L. plantarum P-8 preserved intestinal barrier integrity by upregulating the expression of the tight junction proteins Zonula occludens-1 (ZO-1) and occludin.[4] The treatment also increased the expression of MUC-2, a key component of the protective mucus layer.[4] The ability of Lactobacillus strains to adhere to intestinal epithelial cells is a prerequisite for colonization and subsequent probiotic effects.[9] Studies on various L. plantarum strains have demonstrated their strong adhesion capabilities to intestinal cells.[10][11]

Immunomodulation

L. plantarum P-8 exhibits potent immunomodulatory properties by influencing both innate and adaptive immune responses. It has been shown to regulate the production of cytokines, which are key signaling molecules in the immune system. A meta-analysis of studies on L. plantarum revealed that it significantly increases the levels of the anti-inflammatory cytokine IL-10 while reducing the levels of pro-inflammatory cytokines such as IL-4, IFN-γ, and TNF-α.[12][13][14] In a study on broiler chickens, dietary supplementation with L. plantarum P-8 led to increased levels of fecal secretory IgA (sIgA) and IgA(+) lymphocytes in the jejunum and Peyer's patches, indicating an enhanced mucosal immune response.[1] Furthermore, in a DSS-induced colitis mouse model, administration of microencapsulated L. plantarum P-8 resulted in a notable downregulation of the pro-inflammatory cytokines IL-1β, IL-2, and TNF-α.[4]

Production of Short-Chain Fatty Acids (SCFAs)

L. plantarum P-8 contributes to the production of short-chain fatty acids (SCFAs), which are beneficial metabolites produced by the fermentation of dietary fibers by the gut microbiota.[7] The primary SCFAs—acetate, propionate, and butyrate—serve as an energy source for colonocytes, regulate immune function, and have anti-inflammatory properties.[15] A human clinical trial demonstrated that consumption of L. plantarum P-8 increased fecal levels of SCFAs in adults.[8][16] This increase in SCFAs is associated with the observed shifts in the gut microbiota composition, particularly the increase in beneficial, SCFA-producing bacteria.[7]

Antioxidant Activity

L. plantarum strains are known to possess antioxidant properties, which help to mitigate oxidative stress in the gut.[5] Oxidative stress is implicated in the pathogenesis of various chronic diseases. L. plantarum can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5][17] It can also scavenge free radicals, thereby protecting intestinal cells from oxidative damage.[17]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on Lactobacillus plantarum P-8.

Table 1: Effects of L. plantarum P-8 on Gut Microbiota Composition in Humans

| Bacterial Genus | Change in Relative Abundance | Study Population | Dosage | Duration | Reference |

| Bifidobacterium | Increased | Young, middle-aged, and elderly adults | 6 x 10^10 CFU/day | 4 weeks | [6][7] |

| Leuconostoc | Significantly Increased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |

| Lactobacillus | Significantly Increased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |

| Sporacetigenium | Significantly Increased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |

| Blautia | Significantly Increased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |

| Staphylococcus | Significantly Increased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |

| Shigella | Decreased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |

| Escherichia | Decreased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |

| Enterobacter | Decreased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |

Table 2: Immunomodulatory Effects of L. plantarum P-8

| Cytokine/Immunoglobulin | Change in Level | Model | Dosage | Duration | Reference |

| IL-1β | Downregulated | DSS-induced colitis mice | Not specified | Not specified | [4] |

| IL-2 | Downregulated | DSS-induced colitis mice | Not specified | Not specified | [4] |

| TNF-α | Downregulated | DSS-induced colitis mice | Not specified | Not specified | [4] |

| Fecal sIgA | Increased | Broiler chickens | 2 × 10^6 CFU/mL in drinking water | 42 days | [1][6] |

| IgG | Increased | Broiler chickens | 2 × 10^6 CFU/mL in drinking water | 42 days | [6] |

Table 3: Effects of L. plantarum P-8 on Intestinal Barrier Proteins in DSS-Induced Colitis Mice

| Protein | Change in Expression | Method of Analysis | Reference |

| ZO-1 | Upregulated | Western Blot, IHC | [4] |

| Occludin | Upregulated | Western Blot, IHC | [4] |

| MUC-2 | Upregulated | Not specified | [4] |

Table 4: Survival Rate of Free and Microencapsulated L. plantarum P-8 in vitro

| Condition | Free L. plantarum P-8 Survival Rate | Microencapsulated L. plantarum P-8 Survival Rate | Duration | Reference |

| Simulated Gastrointestinal Conditions | Not specified | 82.3% | 3 hours | [4] |

| Simulated Intestinal Fluid | Not specified | 84.93% | 3 hours | [4] |

| 65°C | Lower | Significantly Higher | 30 minutes | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo DSS-Induced Colitis Mouse Model

-

Animal Model: Male C57BL/6J mice are typically used.

-

Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days).

-

Treatment Groups:

-

Control group: Receives a standard diet and regular drinking water.

-

DSS group: Receives DSS in drinking water.

-

Probiotic group (PM): Receives DSS and is treated with microencapsulated L. plantarum P-8 via oral gavage.

-

-

Parameters Measured:

-

Body weight, colon length, and disease activity index (DAI): Monitored daily to assess the severity of colitis.

-

Histopathological analysis: Colon tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate tissue damage.

-

Immunohistochemistry (IHC) and Western Blot: Used to determine the expression levels of tight junction proteins (ZO-1, occludin) and other relevant proteins in colon tissue.

-

Cytokine analysis: Levels of pro-inflammatory and anti-inflammatory cytokines in colon tissue or serum are measured using ELISA or other immunoassays.

-

-

Reference: [4]

Human Clinical Trials for Gut Microbiota Analysis

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

-

Participants: Healthy volunteers or patients with specific conditions (e.g., IBS) are recruited.

-

Intervention:

-

Experimental group: Receives a daily oral dose of L. plantarum P-8 (e.g., 6 x 10^10 CFU).

-

Control group: Receives a placebo.

-

-

Duration: Typically ranges from 4 to 12 weeks.

-

Sample Collection: Fecal samples are collected at baseline and at various time points throughout the study.

-

Microbiota Analysis:

-

DNA Extraction: Genomic DNA is extracted from fecal samples.

-

16S rRNA Gene Sequencing: The V3-V4 region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: Sequencing data is processed to identify and quantify the different bacterial taxa present in the samples.

-

-

SCFA Analysis: Fecal concentrations of SCFAs are measured using gas chromatography-mass spectrometry (GC-MS).

In Vitro Survival Rate Assay

-

Simulated Gastrointestinal Conditions:

-

Simulated Gastric Fluid (SGF): L. plantarum P-8 (free or microencapsulated) is incubated in SGF (pH 2.0-3.0 with pepsin) for a specified time (e.g., 2 hours).

-

Simulated Intestinal Fluid (SIF): Following incubation in SGF, the bacteria are transferred to SIF (pH 6.8 with pancreatin and bile salts) and incubated for another period (e.g., 2-3 hours).

-

-

High-Temperature Stress: Free and microencapsulated L. plantarum P-8 are incubated at elevated temperatures (e.g., 55°C and 65°C) for a set duration (e.g., 30 minutes).

-

Viable Cell Count: After exposure to stress conditions, the number of viable bacteria is determined by plating serial dilutions on MRS agar and counting the colony-forming units (CFU) after incubation.

-

Reference: [4]

Adhesion Assay to Intestinal Epithelial Cells

-

Cell Line: A human intestinal epithelial cell line, such as Caco-2 or NCM460, is used.

-

Cell Culture: Cells are grown to confluence in appropriate culture medium in multi-well plates.

-

Bacterial Preparation: L. plantarum strains are grown in MRS broth, harvested, washed, and resuspended in phosphate-buffered saline (PBS).

-

Co-incubation: The bacterial suspension is added to the confluent cell monolayers at a specific multiplicity of infection (e.g., 100 bacteria per cell) and incubated for a defined period (e.g., 1.5 hours) at 37°C in a 5% CO2 atmosphere.

-

Washing and Lysis: Non-adherent bacteria are removed by washing with PBS. The cells are then lysed with a trypsin/EDTA solution to release the adherent bacteria.

-

Quantification: The number of adherent bacteria is determined by plating serial dilutions of the cell lysate on MRS agar and counting the CFUs.

-

Reference: [10]

Visualizations

Signaling Pathway

Caption: L. plantarum P-8 suppresses the NLRP3 inflammasome pathway.

Experimental Workflow

Caption: Workflow for the DSS-induced colitis mouse model study.

Logical Relationship

Caption: Mechanisms of action of L. plantarum P-8 on gut health.

Conclusion

Lactobacillus plantarum P-8 is a promising probiotic strain with well-documented beneficial effects on gut health. Its ability to modulate the gut microbiota, enhance intestinal barrier function, and regulate the host immune response underscores its potential as a therapeutic agent for a variety of gastrointestinal disorders, including inflammatory bowel disease.[4][5] The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of L. plantarum P-8-based products. Future studies should continue to explore the strain-specific mechanisms of action, optimal dosing strategies, and long-term safety and efficacy in human populations. The use of advanced techniques, such as metagenomics and metabolomics, will further elucidate the complex interactions between L. plantarum P-8, the gut microbiota, and the host, paving the way for targeted and personalized probiotic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro importance of probiotic Lactobacillus plantarum related to medical field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of probiotics on gut microbiota: mechanisms of intestinal immunomodulation and neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Lactobacillus plantarum P-8 Probiotic Microcapsule Prevents DSS-Induced Colitis through Improving Intestinal Integrity and Reducing Colonic Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Benefits and Applications of Lactobacillus plantarum in Food and Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Effect of Probiotics on the Production of Short-Chain Fatty Acids by Human Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A Surface Protein From Lactobacillus plantarum Increases the Adhesion of Lactobacillus Strains to Human Epithelial Cells [frontiersin.org]

- 10. Adhesion Properties of Food-Associated Lactobacillus plantarum Strains on Human Intestinal Epithelial Cells and Modulation of IL-8 Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. Meta-Analysis: Randomized Trials of Lactobacillus plantarum on Immune Regulation Over the Last Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Meta-Analysis: Randomized Trials of Lactobacillus plantarum on Immune Regulation Over the Last Decades [frontiersin.org]

- 15. Probiotic Lactobacillus plantarum IS 10506 supplementation increase SCFA of women with functional constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. researchgate.net [researchgate.net]

Characterization of Lactobacillus plantarum P-8: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobacillus plantarum P-8 is a probiotic strain isolated from traditionally fermented sour milk in Inner Mongolia, China.[1] Extensive research has demonstrated its significant potential in modulating the gut-brain axis, alleviating stress and anxiety, and enhancing cognitive function.[2][3] This document provides a comprehensive technical overview of L. plantarum P-8, including its genomic features, probiotic characteristics, safety profile, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to support its scientific validation and potential applications in the development of novel therapeutics and functional foods.

Genomic Characteristics

Whole-genome sequencing of Lactobacillus plantarum P-8 has provided critical insights into its genetic makeup and functional potential. The genome consists of a single circular chromosome and multiple plasmids, encoding a wide array of genes associated with its probiotic functions.

Table 1: Genomic Features of Lactobacillus plantarum P-8

| Genomic Feature | Value | Reference |

| Chromosome Size | 3.0 - 3.23 Mbp | [4][5][6] |

| Number of Plasmids | 3 to 6 | [4][5] |

| Total Protein Encoding Genes | ~2892 - 3151 | [4][6] |

| G+C Content | ~44.5% | [7] |

Source: Genomic analysis data from multiple studies.[4][5][6][7]

A functional annotation of the P-8 genome has identified genes responsible for the production of antimicrobial compounds like plantaricin, as well as genes involved in carbohydrate metabolism and stress tolerance, which contribute to its survival and activity in the gastrointestinal tract.[4][6]

Probiotic Properties and Efficacy

Lactobacillus plantarum P-8 exhibits a range of beneficial properties that have been validated through in vitro and in vivo studies, including human clinical trials.

Gastrointestinal Survival and Adhesion

A critical attribute of a probiotic is its ability to survive the harsh conditions of the upper gastrointestinal tract and adhere to the intestinal mucosa. L. plantarum P-8 has demonstrated excellent tolerance to acidic environments and bile salts.[1]

Table 2: Survival Rate of Lactobacillus plantarum Strains in Simulated Gastrointestinal Conditions

| Strain | Condition | Survival Rate (%) | Reference |

| L. plantarum (general) | Simulated Gastric Juice (pH 2.0, with pepsin) | 56.7 | [8] |

| L. plantarum (general) | Simulated Intestinal Juice (pH 8.0, with trypsin) | 97.77 | [8] |

| L. plantarum JAMI_LB_05 | Artificial Gastric Juice (pH 2.5) | 96.71 ± 4.10 | [9] |

| L. plantarum PMO08 | Simulated Gastric Digestion | 0.40 (viable cell counting) | [10] |

| L. plantarum PMO08 | Simulated Intestinal Digestion | 0.45 (viable cell counting) | [10] |

Note: Data for specific P-8 strain varies; the table presents data for other L. plantarum strains to illustrate general capabilities. It has been noted that L. plantarum P-8 showed higher tolerance against gastrointestinal conditions than many other strains.[3]

Adhesion to intestinal epithelial cells is crucial for colonization and exerting probiotic effects. Studies on various L. plantarum strains have shown adhesion percentages to Caco-2 cells ranging from approximately 2% to over 12%.[9][11]

Gut-Brain Axis Modulation and Cognitive Enhancement

A significant body of evidence supports the role of L. plantarum P-8 in modulating the gut-brain axis. The clinical trial NCT03268447, a randomized, double-blind, placebo-controlled study, provided key quantitative data on its effects on stress, anxiety, and cognition in stressed adults.[2]

Table 3: Efficacy of Lactobacillus plantarum P-8 in a 12-Week Clinical Trial (NCT03268447)

| Parameter | P-8 Group (Mean Difference) | Placebo Group | p-value | Reference |

| DASS-42 Stress Score (at 4 weeks) | -2.94 | --- | 0.048 | [2] |

| DASS-42 Anxiety Score (at 4 weeks) | -2.82 | --- | 0.031 | [2] |

| Plasma IFN-γ (at 12 weeks) | -8.07 pg/ml | --- | < 0.001 | [2] |

| Plasma TNF-α (at 12 weeks) | -1.52 pg/ml | --- | < 0.001 | [2] |

Source: Results from a randomized, double-blind, placebo-controlled study.[2]

The study demonstrated that daily consumption of 10 log CFU of L. plantarum P-8 for 12 weeks significantly reduced scores of stress and anxiety compared to a placebo.[2] These psychological benefits were accompanied by enhanced memory and cognitive functions.[2]

Immunomodulatory and Anti-inflammatory Effects

Lactobacillus plantarum P-8 exerts potent immunomodulatory and anti-inflammatory effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2]

A key mechanism underlying its anti-inflammatory action is the inhibition of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome signaling pathway.[12][13] By downregulating the activation of the NLRP3 inflammasome, L. plantarum P-8 reduces the production of the pro-inflammatory cytokines IL-1β and IL-18.[12][14]

Signaling Pathways and Mechanisms of Action

The beneficial effects of Lactobacillus plantarum P-8 are mediated through complex signaling pathways.

Caption: Gut-Brain Axis Modulation by L. plantarum P-8.

Caption: Inhibition of NLRP3 Inflammasome by L. plantarum P-8.

Safety and Toxicology

Lactobacillus plantarum is generally recognized as safe (GRAS). The safety of the P-8 strain has been confirmed through various assessments. It does not exhibit hemolytic activity and has been evaluated for antibiotic resistance, showing no transferable resistance genes. Acute oral toxicity studies in animal models have not revealed any adverse effects.

Experimental Protocols

Assessment of Survival in Simulated Gastrointestinal Conditions

This protocol assesses the viability of L. plantarum P-8 when exposed to simulated gastric and intestinal fluids.

-

Preparation of Simulated Gastric Fluid (SGF): Dissolve pepsin (e.g., 3 g/L) in sterile saline (0.5% w/v) and adjust the pH to 2.0-3.0 with concentrated HCl.

-

Preparation of Simulated Intestinal Fluid (SIF): Dissolve pancreatin (e.g., 1 g/L) and bile salts (e.g., 0.3-0.5% w/v) in sterile saline and adjust the pH to 7.0-8.0.

-

Inoculation and Incubation: Inoculate a known concentration of L. plantarum P-8 (e.g., 10^8-10^9 CFU/mL) into SGF and incubate for a specified period (e.g., 1-2 hours) at 37°C with gentle agitation.

-

Transfer to SIF: Centrifuge the bacterial suspension from the SGF, resuspend the pellet in SIF, and incubate for a further period (e.g., 2-4 hours) at 37°C.

-

Viable Cell Count: Enumerate the surviving bacteria at different time points using plate counting on MRS agar. The survival rate is calculated as (log CFU of surviving cells / log CFU of initial cells) x 100%.

Caption: Experimental Workflow for GI Survival Assay.

Caco-2 Cell Adhesion Assay

This protocol quantifies the ability of L. plantarum P-8 to adhere to human intestinal epithelial cells.

-

Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) in 24-well plates until a confluent monolayer is formed (typically 15-21 days post-seeding).

-

Bacterial Preparation: Prepare a suspension of L. plantarum P-8 in antibiotic-free cell culture medium at a specific concentration (e.g., 10^7-10^8 CFU/mL).

-

Co-incubation: Wash the Caco-2 cell monolayers with sterile phosphate-buffered saline (PBS). Add the bacterial suspension to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C in a 5% CO2 atmosphere.

-

Washing: Gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.

-

Quantification: Lyse the Caco-2 cells with a detergent (e.g., 1% Triton X-100) to release the adherent bacteria. Perform serial dilutions of the lysate and plate on MRS agar to determine the number of adherent CFU. The adhesion percentage is calculated as (adherent CFU / initial CFU) x 100%.

Cytokine Measurement by ELISA

This protocol measures the concentration of cytokines in plasma samples from clinical trials.

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add plasma samples and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked streptavidin (e.g., streptavidin-HRP) and incubate for 30 minutes.

-

Substrate Addition and Measurement: Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.

Conclusion

Lactobacillus plantarum P-8 is a well-characterized probiotic strain with a robust safety profile and significant, clinically validated efficacy in improving mental well-being and cognitive function through its influence on the gut-brain axis. Its defined genomic characteristics and clear mechanisms of action, including immunomodulation and anti-inflammatory effects via the NLRP3 inflammasome pathway, make it a compelling candidate for use in functional foods, dietary supplements, and as a potential live biotherapeutic product. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and developers in the field of probiotics and human health.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Probiotic Lactobacillus plantarum P8 alleviated stress and anxiety while enhancing memory and cognition in stressed adults: A randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. healthprevent.net [healthprevent.net]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. Genome Analysis of Lactobacillus plantarum Isolated From Some Indian Fermented Foods for Bacteriocin Production and Probiotic Marker Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genomic Variations in Probiotic Lactobacillus plantarum P-8 in the Human and Rat Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Viability and probiotic activity of Lactiplantibacillus plantarum PMO08 in human gastrointestinal tract analyzed by in vitro gut model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Lactiplantibacillus plantarum on oxidative stress, mitophagy, and NLRP3 inflammasome activation in broiler breast meat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Lactobacillus plantarum P-8 Probiotic Microcapsule Prevents DSS-Induced Colitis through Improving Intestinal Integrity and Reducing Colonic Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Genetic Profile of Lactobacillus plantarum P-8

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactobacillus plantarum P-8 is a probiotic bacterium originally isolated from a traditionally fermented dairy product in China. It has garnered significant interest within the scientific community due to its notable probiotic characteristics, including high tolerance to acid and bile, strong adhesion to intestinal surfaces, and antimicrobial activity against various pathogens.[1] This guide provides a comprehensive overview of the genetic profile of L. plantarum P-8, detailing its genomic and plasmid architecture, key functional genes, and the experimental methodologies used for its characterization.

Genomic and Plasmid Architecture

The complete genome of Lactobacillus plantarum P-8 consists of a single circular chromosome and multiple plasmids.[1][2] The genomic features are summarized in the tables below, providing a quantitative overview of its genetic composition.

Chromosome and Plasmid Data

The following table summarizes the key quantitative data for the chromosome and plasmids of Lactobacillus plantarum P-8.

| Genetic Element | Size (bp) | GC Content (%) | Number of Protein-Coding Genes | Reference |

| Chromosome | 3,033,693 | 44.5 | 2,892 | [2][3] |

| Plasmid LBPp1 | 45,418 | Not Reported | Not Reported | [4] |

| Plasmid LBPp2 | 49,018 | Not Reported | Not Reported | [4] |

| Plasmid LBPp3 | 39,468 | Not Reported | Not Reported | [4] |

| Plasmid LBPp4 | 37,042 | Not Reported | Not Reported | [4] |

| Plasmid LBPp5 | 16,105 | Not Reported | Not Reported | [4] |

| Plasmid LBPp6 | 8,686 | Not Reported | Not Reported | [4] |

| Plasmid LBPp7 | 15,174 | Not Reported | Not Reported | [4] |

Note: Some reports indicate the presence of six plasmids, while others list seven. The data presented here is a compilation from available genomic databases.[1][2][4]

Functional Annotation of Plasmids

The plasmids of L. plantarum P-8, while largely uncharacterized, are known to carry genes involved in essential cellular processes and adaptation. Functional analysis of homologous plasmids in other L. plantarum strains suggests that they may encode traits such as heavy metal resistance, bacteriocin production, and carbohydrate metabolism.[5] In L. plantarum P-8, some plasmid-encoded proteins have been classified into functional categories related to information storage and processing (e.g., transposases and transcriptional regulators) and metabolism.[1]

Key Functional Genes

The probiotic and antimicrobial properties of L. plantarum P-8 are encoded by specific genes and gene clusters within its genome.

Bacteriocin Production: The Plantaricin Gene Cluster

A key feature of the L. plantarum P-8 genome is the presence of a gene cluster associated with the production of plantaricin, a type of bacteriocin with antimicrobial activity.[2] This gene cluster is homologous to the plantaricin loci found in other L. plantarum strains, such as J51 and C11.[6] The cluster typically includes genes encoding the bacteriocin precursor peptides (e.g., PlnE/PlnF, PlnJ/PlnK), as well as genes involved in their post-translational modification, transport, and immunity.[7] The production of plantaricin is a key mechanism behind the antibacterial activity of L. plantarum P-8.

Experimental Protocols

The following sections detail the methodologies typically employed for the genetic characterization of Lactobacillus plantarum P-8.

Bacterial Culture and Genomic DNA Extraction

-

Cultivation: A single colony of Lactobacillus plantarum P-8 is inoculated into De Man, Rogosa, and Sharpe (MRS) broth and incubated at 37°C for 18-24 hours under microaerophilic conditions.

-

Cell Harvesting: The bacterial cells are harvested by centrifugation.

-

DNA Extraction: High-quality genomic DNA is extracted using a commercial kit, such as the QIAamp Genomic DNA Kit (Qiagen), often with a preliminary lysozyme treatment to ensure efficient lysis of the Gram-positive cell wall. The integrity and purity of the extracted DNA are assessed by agarose gel electrophoresis and spectrophotometry (A260/A280 ratio).

Genome Sequencing and Assembly

-

Library Preparation: A DNA library is constructed from the extracted genomic DNA. For Illumina sequencing, this involves fragmenting the DNA, followed by end-repair, A-tailing, and ligation of sequencing adapters. For PacBio SMRT sequencing, a 10-kb library is typically prepared.

-

Sequencing: Whole-genome sequencing is performed using a high-throughput platform such as the Illumina HiSeq or PacBio RS II system.

-

Data Filtering and Assembly: Raw sequencing reads are filtered to remove low-quality data. The high-quality reads are then assembled de novo using software such as SOAPdenovo or the SMRT Analysis software suite.

Genome Annotation and Bioinformatic Analysis

-

Gene Prediction: Protein-coding genes, rRNA, and tRNA genes are predicted using tools like Glimmer or Prokka.

-

Functional Annotation: The predicted genes are functionally annotated by comparing their sequences against public databases such as NCBI non-redundant (nr), UniProt, COG (Clusters of Orthologous Groups), and KEGG (Kyoto Encyclopedia of Genes and Genomes).

-

Bacteriocin Gene Cluster Analysis: Specific bioinformatics tools like BAGEL and antiSMASH are used to identify and annotate bacteriocin gene clusters.

Visualizations

Experimental Workflow for Genomic Analysis

Caption: Workflow for the genomic analysis of L. plantarum P-8.

Plantaricin Production Signaling Pathway

The production of plantaricin in Lactobacillus plantarum is often regulated by a three-component signal transduction system, a form of quorum sensing.

References

- 1. Genomic Variations in Probiotic Lactobacillus plantarum P-8 in the Human and Rat Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete genome sequence of probiotic Lactobacillus plantarum P-8 with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome Analysis of Lactobacillus plantarum Isolated From Some Indian Fermented Foods for Bacteriocin Production and Probiotic Marker Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG GENOME: Lactiplantibacillus plantarum subsp. plantarum P-8 [kegg.jp]

- 5. Functional Analysis of Three Plasmids from Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Plantaricin Production in Lactobacillus plantarum NC8 after Coculture with Specific Gram-Positive Bacteria Is Mediated by an Autoinduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceasia.org [scienceasia.org]

A Comprehensive Technical Guide on the Isolation, Characterization, and Probiotic Potential of Lactobacillus plantarum P-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobacillus plantarum P-8 is a probiotic strain with significant potential for therapeutic and functional food applications. This technical guide provides an in-depth overview of its discovery, isolation from traditional fermented dairy products, and extensive characterization. We detail the experimental protocols for its identification, assessment of its probiotic properties, and summarize its physiological and genomic attributes. This document consolidates key quantitative data and visualizes complex biological pathways and experimental workflows to serve as a comprehensive resource for the scientific and drug development communities.

Discovery and Isolation

Lactobacillus plantarum P-8 was discovered and isolated from traditionally fermented sour milk samples collected from herdsmen on the Wulatezhongqi grassland in Bayannaoer, Inner Mongolia, China[1][2]. This region is known for its unique traditional dairy products. The isolation was part of a larger screening effort to identify novel probiotic strains from natural sources[1]. L. plantarum P-8 was selected from 347 other Lactobacillus strains due to its superior tolerance to the harsh conditions of the digestive system, including gastric acid, intestinal fluid, and bile salts[1].

The strain has been deposited in the China General Microbiological Culture Collection Center (CGMCC) under the accession numbers CGMCC No. 5468 and CGMCC No. 6312[3][4].

Isolation and Screening Workflow

The general workflow for the isolation and screening of Lactobacillus plantarum P-8 is outlined below.

Caption: Workflow for the isolation and identification of L. plantarum P-8.

Genomic and Phenotypic Characterization

Lactobacillus plantarum P-8 has been extensively characterized both phenotypically and genotypically.

Genomic Characteristics

The complete genome of L. plantarum P-8 has been sequenced, revealing a circular chromosome of 3.03 Mb and the presence of seven plasmids[5][6]. This large genome size is characteristic of the versatile L. plantarum species and encodes a wide array of genes related to carbohydrate metabolism, environmental adaptation, and the production of bioactive compounds[7][8]. Comparative genomic analysis has identified genetic determinants for bile tolerance, cell adhesion, bacteriocin production, and the biosynthesis of vitamins like folate and riboflavin[7].

Probiotic Properties and Physiological Data

L. plantarum P-8 exhibits excellent probiotic characteristics, particularly its ability to survive transit through the gastrointestinal tract. Below is a summary of its performance in various tolerance tests.

Table 1: Gastrointestinal Tolerance of Lactobacillus plantarum P-8

| Parameter | Condition | Survival Rate / Growth | Reference |

|---|---|---|---|

| Gastric Acid Tolerance | pH 2.5 with 0.3% pepsin | High | [1] |

| Intestinal Fluid Tolerance | 0.45% bile salts with 0.1% pancreatin | High | [1] |

| Bile Salt Tolerance | 0.3% Oxgall | Good Growth | [9] |

| Salt Tolerance | Up to 8% NaCl | No significant inhibition |[10] |

Table 2: Optimal Growth Conditions

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 30 - 37 °C | [11] |

| pH | 5.0 - 7.5 |[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of L. plantarum P-8.

Bacterial Culture and Activation

Objective: To prepare a viable bacterial suspension for experimental use. Protocol:

-

Retrieve cryopreserved bacterial strains of L. plantarum P-8.

-

Activate the strains by inoculating into sterile De Man, Rogosa and Sharpe (MRS) broth.

-

Incubate at 37°C for 24 hours under anaerobic conditions[2].

-

For large-scale growth, inoculate the activated culture into fresh sterile MRS broth at a 5% (v/v) ratio[2].

-

Incubate at 37°C for 16-24 hours until the culture reaches the logarithmic growth phase[2][9].

-

Harvest the bacterial cells by centrifugation at 8000 rpm at 4°C for 10 minutes[2].

-

Discard the supernatant and resuspend the bacterial pellet in sterile normal saline or appropriate buffer to create a standardized bacterial suspension[2].

Artificial Gastrointestinal Juice Tolerance Assay

Objective: To evaluate the survival of L. plantarum P-8 under simulated stomach and intestinal conditions. Protocol:

-

Artificial Gastric Juice Preparation: Prepare a solution at pH 2.5 containing 0.3% (w/v) pepsin[10].

-

Artificial Intestinal Juice Preparation: Prepare a solution containing 0.45% (w/v) bile salts and 0.1% (w/v) pancreatin[10].

-

Inoculation: Add a known quantity (CFU/mL) of the prepared L. plantarum P-8 suspension to both the artificial gastric juice and intestinal juice.

-

Incubation: Incubate the gastric juice suspension at 37°C for a specified period (e.g., 2-3 hours) and the intestinal juice suspension for a subsequent period (e.g., 4-6 hours).

-

Viable Cell Count: Determine the viable cell count (CFU/mL) by plating serial dilutions of the suspension on MRS agar plates before and after incubation[10].

-

Calculation: Calculate the survival rate as: (Final CFU/mL / Initial CFU/mL) x 100%.

Health Benefits and Mechanism of Action

Research has demonstrated that L. plantarum P-8 confers several health benefits, primarily related to gut health and the gut-brain axis.

Modulation of Gut Microbiota

Clinical trials have shown that daily consumption of L. plantarum P-8 can significantly alter the composition of the gut microbiota. Administration of P-8 (1010 CFU/day) for four weeks was found to increase the population of beneficial bacteria, such as Bifidobacterium, while decreasing opportunistic pathogens like Escherichia and Shigella[3][12]. This shift in microbial balance is associated with improved intestinal health.

Gut-Brain Axis and Neurological Effects

L. plantarum P-8 has a notable impact on the gut-brain axis, alleviating symptoms of stress and anxiety and improving cognitive functions[13][14][15].

Table 3: Summary of Clinical Trial Results on Stress and Cognition

| Parameter | Dosage | Duration | Outcome | Reference |

|---|---|---|---|---|

| Stress & Anxiety (DASS-42 Score) | 1010 CFU/day | 12 weeks | Significant reduction in stress and anxiety scores compared to placebo[15]. | [15] |

| Pro-inflammatory Cytokines (IFN-γ, TNF-α) | 1010 CFU/day | 12 weeks | Significant reduction compared to placebo[15]. | [15] |

| Cognitive Function | 1010 CFU/day | 12 weeks | Enhanced social emotional cognition and verbal learning/memory[15]. |[15] |

The proposed mechanism involves the modulation of neuroactive pathways. P-8 consumption has been linked to an increase in the gut microbiota's potential to synthesize vitamin K2, short-chain fatty acids (SCFAs), and neurotransmitters like GABA[14]. This modulation can influence host inflammatory responses and brain function.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. The Lactobacillus plantarum P-8 Probiotic Microcapsule Prevents DSS-Induced Colitis through Improving Intestinal Integrity and Reducing Colonic Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102618459A - Lactobacillus plantarum P8 capable of regulating human intestinal flora and detection method of Lactobacillus plantarum P8 - Google Patents [patents.google.com]

- 4. CN102994422B - Application of lactobacillus plantarum P-8 in improvement of alcoholic liver injury - Google Patents [patents.google.com]

- 5. Influence of Lactobacillus plantarum P-8 on Fermented Milk Flavor and Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Influence of Lactobacillus plantarum P-8 on Fermented Milk Flavor and Storage Stability [frontiersin.org]

- 7. Isolation, characterization and comparative genomics of potentially probiotic Lactiplantibacillus plantarum strains from Indian foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Health-Promoting Role of Lactiplantibacillus plantarum Isolated from Fermented Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and identification of Lactobacillus plantarum from vinegar, by specific RecA gene and its anticancer activities [bjm.ui.ac.ir]

- 10. Lactobacillus plantarum PMO 08 as a Probiotic Starter Culture for Plant-Based Fermented Beverages [mdpi.com]

- 11. Isolation and Characterisation of L. plantarum O1 Producer of Plantaricin as Potential Starter Culture for the Biopreservation of Aquatic Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. saccosystem.com [saccosystem.com]

- 14. saccosystem.com [saccosystem.com]

- 15. Probiotic Lactobacillus plantarum P8 alleviated stress and anxiety while enhancing memory and cognition in stressed adults: A randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Interactions of Lactobacillus plantarum P-8 in the Gut: A Technical Guide

Executive Summary

Lactobacillus plantarum P-8 is a probiotic strain originally isolated from traditionally fermented dairy products, which has demonstrated significant potential in modulating the gastrointestinal environment.[1] Through a multifaceted mechanism of action, L. plantarum P-8 interacts with the host and its resident microbiota to confer a range of health benefits. These interactions include direct modulation of the gut microbial composition, enhancement of the intestinal barrier integrity, and sophisticated regulation of the host immune system and metabolic functions. This guide provides an in-depth review of the current scientific understanding of these interactions, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways to support further research and development in the fields of probiotics and therapeutics.

Mechanisms of Gut Interaction

The efficacy of Lactobacillus plantarum P-8 as a probiotic is rooted in its ability to survive gastrointestinal transit, adhere to the intestinal mucosa, and actively influence the gut ecosystem.

Adhesion and Colonization

The initial step for probiotic interaction within the gut is adhesion to the intestinal epithelial cells and mucus layer. This process is crucial for colonization and prevents the immediate clearance of the bacteria, allowing for sustained interaction with the host. L. plantarum strains, in general, possess various surface proteins, such as mucus-binding proteins (MucBP) and fibronectin-binding proteins, that facilitate this adhesion.[2] Studies on food-associated L. plantarum strains have shown a strong, albeit strain-dependent, ability to adhere to human intestinal cells, a critical feature for exerting probiotic effects. While specific adhesion studies on the P-8 strain are not extensively detailed in the provided results, its demonstrated persistence in the human gut for several weeks post-consumption implies an effective colonization capability.[1]

Modulation of Gut Microbiota

L. plantarum P-8 actively reshapes the composition of the gut microbiota. Administration in human trials has been shown to significantly increase the population of beneficial bacteria, such as Bifidobacterium, while concurrently reducing the numbers of opportunistic pathogens like Desulfovibrio.[3] This shift in microbial balance is believed to be a primary contributor to an improved gastrointestinal microenvironment.[3] The mechanism behind this modulation may involve the production of antimicrobial substances and competition for nutrients and adhesion sites.

Production of Antimicrobial Substances

Like many L. plantarum strains, the P-8 strain is suggested to produce bacteriocins, known as plantaricins.[4] These antimicrobial peptides have a range of activity against pathogenic bacteria, including both Gram-positive and some Gram-negative species.[5] By producing plantaricins, L. plantarum P-8 can directly inhibit the growth of competing pathogens in the gut, thereby creating a more favorable environment for beneficial microbes to thrive.[4]

Enhancement of Intestinal Barrier Function

A healthy intestinal barrier is critical for preventing the translocation of harmful substances from the gut lumen into circulation. L. plantarum P-8 contributes to the integrity of this barrier. In a mouse model of Dextran Sulfate Sodium (DSS)-induced colitis, administration of microencapsulated L. plantarum P-8 was shown to alleviate intestinal epithelial barrier injury by upregulating the expression of tight junction-related proteins like occludins and zonula occludens (ZOs).[6] This strengthening of the mucosal barrier reduces intestinal permeability and subsequent inflammation.

Immunomodulatory Effects

L. plantarum P-8 engages in a complex cross-talk with the host's immune system, primarily within the gut-associated lymphoid tissue (GALT). This interaction leads to a balanced immune response, characterized by the suppression of excessive inflammation and the promotion of protective immunity.

Regulation of Cytokines

L. plantarum P-8 has demonstrated a profound ability to modulate cytokine profiles. In human trials and animal models, its administration has been associated with a decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), and Interleukin-17 (IL-17).[3][7] Simultaneously, it has been shown to increase the levels of anti-inflammatory and regulatory cytokines, including Interleukin-10 (IL-10) and Interferon-gamma (IFN-γ).[3][7] This rebalancing of the cytokine environment is crucial for its anti-inflammatory effects.

Stimulation of Mucosal Immunity

The strain enhances the mucosal immune defense system. In studies involving broiler chickens, dietary supplementation with L. plantarum P-8 led to increased levels of fecal secretory Immunoglobulin A (sIgA) and a higher population of IgA(+) lymphocytes in the jejunum.[8] sIgA is the primary antibody isotype in the intestinal lumen and plays a critical role in neutralizing toxins and pathogens. Furthermore, the P-8 strain was found to increase the presence of CD3(+) and CD4(+) T cells in the intestinal tissues, indicating a broad stimulation of the cellular immune response.[8]

Signaling Pathway Modulation

One of the key mechanisms underlying the anti-inflammatory action of L. plantarum P-8 is the suppression of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome signaling pathway.[6] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of potent pro-inflammatory cytokines. By suppressing this pathway, L. plantarum P-8 effectively reduces the production of these inflammatory mediators, thereby mitigating intestinal inflammation as seen in colitis models.[6]

Figure 1: L. plantarum P-8 inhibits the NLRP3 inflammasome pathway.

Metabolic Interactions

Beyond direct microbial and immune interactions, L. plantarum P-8 significantly influences host metabolism.

Production of Short-Chain Fatty Acids (SCFAs)

Consumption of L. plantarum P-8 has been associated with increased concentrations of SCFAs in the gut.[4] SCFAs, such as butyrate, propionate, and acetate, are metabolites produced by bacterial fermentation of dietary fibers. They serve as a primary energy source for colonocytes, help maintain intestinal barrier function, and have systemic anti-inflammatory and metabolic benefits.

Influence on Host Lipid Metabolism

In a hyperlipidemic rat model, L. plantarum P-8 demonstrated significant hypolipidemic effects.[9] Administration of the probiotic resulted in lower serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), coupled with an increase in high-density lipoprotein cholesterol (HDL-C).[9] The study also noted that L. plantarum P-8 enhanced the fecal excretion of cholesterol, triglycerides, and bile acids, suggesting a mechanism involving reduced lipid absorption and increased elimination.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on L. plantarum P-8.

Table 1: Effects on Gut Microbiota and Metabolites in Humans

| Parameter | Dosage | Duration | Result | Reference |

|---|---|---|---|---|

| Bifidobacterium | 6 x 10¹⁰ CFU/day | 4 weeks | Increased population | [3] |

| Desulfovibrio | 6 x 10¹⁰ CFU/day | 4 weeks | Decreased population | [3] |

| Fecal SCFAs | 10¹⁰ CFU/day | 4 weeks | Increased concentrations | [4] |

| Fecal Secretory IgA | 10¹⁰ CFU/day | 4 weeks | Increased levels |[4] |

Table 2: Immunomodulatory Effects

| Parameter | Model | Dosage | Duration | Result | Reference |

|---|---|---|---|---|---|

| IL-4 | Human | N/A (Meta-analysis) | N/A | Mean Difference: -0.48 pg/mL | [7] |

| IL-10 | Human | N/A (Meta-analysis) | N/A | Mean Difference: +9.88 pg/mL | [7] |

| TNF-α | Human | N/A (Meta-analysis) | N/A | Mean Difference: -2.34 pg/mL | [7] |

| IFN-γ | Human | N/A (Meta-analysis) | N/A | Mean Difference: -0.99 pg/mL | [7] |

| Fecal sIgA | Broilers | 2 x 10⁶ CFU/mL (in water) | 42 days | Increased levels (P≤0.027) | [8] |

| CD4(+) T cells | Broilers | 2 x 10⁶ CFU/mL (in water) | 42 days | Significantly increased (P<0.0052) |[8] |

Table 3: Effects on Lipid Metabolism in Hyperlipidemic Rats

| Parameter | Dosage | Duration | Result vs. Model Group | Reference |

|---|---|---|---|---|

| Serum Total Cholesterol (TC) | Not specified | Not specified | Lowered | [9] |

| Serum Triglycerides (TG) | Not specified | Not specified | Lowered | [9] |

| Serum LDL-C | Not specified | Not specified | Lowered | [9] |

| Serum HDL-C | Not specified | Not specified | Elevated | [9] |

| Fecal Excretion of TC, TG | Not specified | Not specified | Enhanced |[9] |

Key Experimental Protocols

Human Clinical Trial Protocol (General Workflow)

This protocol is a generalized representation based on methodologies described in human studies involving L. plantarum P-8.[1][4]

-

Subject Recruitment: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria. Baseline physiological data and fecal samples are collected (Week 0).

-

Intervention: Subjects are randomly assigned to a probiotic group or a placebo group in a double-blind manner. The probiotic group receives a daily oral dose of L. plantarum P-8 (e.g., 6 x 10¹⁰ CFU) for a specified period (e.g., 4 weeks).

-

Sample Collection: Fecal and/or blood samples are collected at regular intervals during the intervention period (e.g., Weeks 4, 8, 12) and post-intervention to assess persistence.

-

Microbiota Analysis: Fecal DNA is extracted, and 16S rRNA gene sequencing is performed to analyze the composition and diversity of the gut microbiota.

-

Metabolite Analysis: Fecal samples are analyzed for SCFA concentrations using gas chromatography. Serum samples are analyzed for cytokines and lipid profiles using ELISA and standard biochemical assays, respectively.

-

Data Analysis: Statistical analyses are performed to compare the changes in microbial populations, metabolites, and immune markers between the probiotic and placebo groups over time.

Figure 2: Generalized workflow for a human clinical trial with L. plantarum P-8.

DSS-Induced Colitis Mouse Model Protocol

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of L. plantarum P-8.[6]

-

Animal Model: Male C57BL/6 mice are used. The animals are housed under specific pathogen-free conditions and allowed to acclimatize.

-

Group Allocation: Mice are randomly divided into groups: Control (no treatment), DSS Model (DSS only), and Probiotic (DSS + L. plantarum P-8).

-

Probiotic Administration: The Probiotic group receives a daily oral gavage of microencapsulated L. plantarum P-8 (e.g., 1 x 10⁹ CFU/day) for a period (e.g., 14 days) prior to and during DSS induction.

-

Colitis Induction: Colitis is induced in the DSS Model and Probiotic groups by providing 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days. The Control group receives regular drinking water.

-

Monitoring and Scoring: Mice are monitored daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

-

Sample Collection and Analysis: At the end of the experiment, mice are euthanized. Colon tissues are collected to measure length, perform histological analysis (H&E staining), and conduct molecular analysis (Western blot or qPCR) for tight junction proteins (occludin, ZO-1) and inflammatory markers (NLRP3, Caspase-1, IL-1β).

Conclusion and Future Directions

Lactobacillus plantarum P-8 exerts its beneficial effects on the host through a synergistic combination of interactions within the gut. It favorably modulates the resident microbiota, enhances intestinal barrier function, and orchestrates a balanced immune and metabolic response. The quantitative data clearly support its role in increasing beneficial bacteria, regulating key cytokines, and improving lipid metabolism. For researchers and drug development professionals, L. plantarum P-8 represents a promising candidate for the development of live biotherapeutics aimed at managing inflammatory bowel diseases, metabolic disorders, and other conditions linked to gut dysbiosis. Future research should focus on elucidating the specific molecular effectors (e.g., surface proteins, metabolites) responsible for these interactions and conducting larger-scale, targeted human clinical trials to validate its therapeutic efficacy for specific disease indications.

References

- 1. Genomic Variations in Probiotic Lactobacillus plantarum P-8 in the Human and Rat Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Lactiplantibacillus plantarum–Nomad and Ideal Probiotic [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Benefits and Applications of Lactobacillus plantarum in Food and Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Lactobacillus plantarum P-8 Probiotic Microcapsule Prevents DSS-Induced Colitis through Improving Intestinal Integrity and Reducing Colonic Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Meta-Analysis: Randomized Trials of Lactobacillus plantarum on Immune Regulation Over the Last Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Robust Survivor: A Technical Guide to the Survival and Colonization of Lactobacillus plantarum P-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the survival and colonization capabilities of Lactobacillus plantarum P-8, a probiotic strain with significant potential for therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for assessing its viability and persistence, and visualizes the intricate signaling pathways involved in its interaction with the host.

Quantitative Data on Survival and Colonization

The resilience of Lactobacillus plantarum P-8 in the gastrointestinal (GI) tract is a critical determinant of its probiotic efficacy. The following tables summarize the quantitative data on its survival under simulated GI conditions and its ability to colonize the gut.

Table 1: Survival of Lactobacillus plantarum P-8 in Simulated Gastrointestinal Conditions

| Condition | Duration (hours) | Survival Rate (%) - Free Cells | Survival Rate (%) - Microencapsulated | Reference |

| Simulated Gastric Juice (pH 2.0) | 3 | Not specified, but significantly lower than encapsulated | 82.3 | [1] |

| Simulated Intestinal Juice (pH 8.0) | 3 | Not specified, but significantly lower than encapsulated | 84.93 | [1] |

Note: While specific survival rates for free cells were not provided in the primary source, it was noted that microencapsulation provided effective protection.

Table 2: Colonization of Lactobacillus plantarum in Murine Models

| Host | Diet | Gut Region | Colonization Level (log10 CFU/g) | Duration of Colonization | Reference |

| Gnotobiotic Rats | Standard | Small Intestine | Increased between 1 and 5 weeks | At least 5 weeks | [2] |

| Gnotobiotic Rats | Standard | Cecum | Increased between 1 and 5 weeks | At least 5 weeks | [2] |

| Germ-free C57Bl/6J Mice | Standard Chow | Cecum and Colon | 11.34 ± 0.37 | 15 days | [3] |

| Germ-free C57Bl/6J Mice | Western Diet | Cecum and Colon | ~10-fold lower than standard chow | 15 days | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines the key experimental protocols used to assess the survival and colonization of Lactobacillus plantarum P-8.

In Vitro Survival in Simulated Gastrointestinal Conditions

This protocol assesses the viability of L. plantarum P-8 when exposed to simulated gastric and intestinal environments.[1]

1. Preparation of Simulated Gastric Juice (pH 2.0):

-

Dissolve 0.2% (w/v) NaCl and 0.3% (w/v) pepsin in distilled water.

-

Adjust the pH to 2.0 using 1 M HCl.[1]

2. Preparation of Simulated Intestinal Juice (pH 8.0):

-

Dissolve 0.2% (w/v) NaCl, 0.2% (w/v) trypsin, and 0.3% (w/v) bile salt in distilled water.

-

Adjust the pH to 8.0 using 1 M NaOH.[1]

3. Incubation and Viable Cell Count:

-

Incubate a known quantity of L. plantarum P-8 (free or microencapsulated) in the simulated juices at 37°C with vigorous shaking (100 rpm).

-

At specified time intervals (e.g., 0, 1, 2, and 3 hours), withdraw aliquots.[1]

-

Perform serial dilutions and plate on appropriate growth media (e.g., MRS agar) to determine the total viable bacterial count (CFU/mL).

In Vivo Colonization Assessment in Murine Models

This protocol evaluates the ability of L. plantarum to colonize the intestinal tract of mice.

1. Animal Model and Inoculation:

-

Utilize germ-free or gnotobiotic rodents to prevent interference from native microbiota.

-

Administer a known dose of L. plantarum to the animals, typically via oral gavage.

2. Sample Collection and Analysis:

-

At predetermined time points, euthanize the animals and aseptically collect contents from different sections of the GI tract (e.g., small intestine, cecum, colon).[2]

-

Homogenize the collected contents and perform serial dilutions.

-

Plate the dilutions on selective agar plates to enumerate the L. plantarum colonies.

-

Express the results as colony-forming units (CFU) per gram of gut contents.[2]

Adhesion Assay to Intestinal Epithelial Cells (Caco-2)

This in vitro assay measures the ability of L. plantarum to adhere to human intestinal cells, a key step in colonization.

1. Cell Culture:

-

Culture Caco-2 cells (a human colon adenocarcinoma cell line) to form a confluent monolayer in appropriate cell culture plates.

2. Bacterial Preparation and Co-incubation:

-

Prepare a suspension of L. plantarum in a suitable buffer (e.g., PBS) to a specific optical density.

-

Add the bacterial suspension to the Caco-2 cell monolayers and incubate for a defined period (e.g., 90 minutes) at 37°C in a 5% CO2 atmosphere.[4]

3. Washing and Quantification:

-

After incubation, wash the monolayers multiple times with sterile PBS to remove non-adherent bacteria.[4]

-

Lyse the Caco-2 cells with a solution like 0.25% Trypsin/EDTA to release the adherent bacteria.[4]

-

Enumerate the adhered bacteria by plating serial dilutions on MRS agar.

-

Adhesion can also be visualized and quantified using microscopy after Gram staining.[4]

Signaling Pathways and Experimental Workflows

The interaction of Lactobacillus plantarum P-8 with the host is mediated by complex signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and the experimental workflows described above.

Caption: Workflow for In Vitro Survival Assessment.

Caption: Workflow for In Vivo Colonization Assessment.

Caption: L. plantarum and the NF-κB Signaling Pathway.

Caption: L. plantarum and the TOR Signaling Pathway.

References

- 1. The Lactobacillus plantarum P-8 Probiotic Microcapsule Prevents DSS-Induced Colitis through Improving Intestinal Integrity and Reducing Colonic Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory effects of Lactobacillus plantarum colonizing the intestine of gnotobiotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LIFESTYLE OF LACTOBACILLUS PLANTARUM IN THE MOUSE CECUM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adhesion Properties of Food-Associated Lactobacillus plantarum Strains on Human Intestinal Epithelial Cells and Modulation of IL-8 Release - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Lactobacillus plantarum P-8 on Intestinal Barrier Function: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction The intestinal barrier is a complex, multi-layered system crucial for maintaining gut homeostasis by regulating the passage of nutrients while preventing the translocation of harmful substances, antigens, and microorganisms. A compromised barrier, often termed "leaky gut," is implicated in the pathogenesis of numerous inflammatory and metabolic diseases. Probiotics, defined as live microorganisms that confer a health benefit on the host, are increasingly recognized for their ability to fortify this critical barrier. Lactobacillus plantarum P-8 is a specific probiotic strain isolated from traditionally fermented dairy products that has demonstrated significant potential in enhancing intestinal barrier function through direct and indirect mechanisms.[1] This technical guide provides an in-depth overview of the current scientific evidence regarding the effects of L. plantarum P-8, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action on Intestinal Barrier Integrity

Lactobacillus plantarum P-8 directly and indirectly reinforces the intestinal barrier by enhancing the structural components of the epithelium and modulating the host's immune response.

1.1. Enhancement of Tight Junction Proteins and Mucus Layer The intestinal epithelial barrier's integrity is primarily maintained by complex protein structures known as tight junctions (TJs), which seal the paracellular space between adjacent epithelial cells. Key proteins involved in TJ formation include Zonula Occludens-1 (ZO-1) and occludin.[2] Additionally, a layer of mucus, primarily composed of mucin-2 (MUC-2), provides a physical and chemical barrier against luminal pathogens and toxins.[2]

In a murine model of Dextran Sulfate Sodium (DSS)-induced colitis, administration of microencapsulated L. plantarum P-8 was shown to preserve intestinal barrier integrity by significantly upregulating the expression of both ZO-1 and occludin.[2][3] The treatment also increased the levels of the crucial mucus layer component, MUC-2, thereby strengthening the first line of defense of the intestinal mucosa.[2][3]

Table 1: Effects of L. plantarum P-8 Microcapsules on Intestinal Barrier and Disease Markers in DSS-Induced Colitis Mouse Model

| Parameter | DSS Group (Control) | L. plantarum P-8 Microcapsule Group | Outcome |

|---|---|---|---|

| Histopathological Score | 6.67 ± 0.58 | 1.67 ± 0.58 | Significant reduction in colonic mucosal injury[2] |

| ZO-1 Expression | Reduced | Upregulated | Preservation of tight junction integrity[2] |

| Occludin Expression | Reduced | Upregulated | Preservation of tight junction integrity[2] |

| MUC-2 Expression | Reduced | Upregulated | Reinforcement of the intestinal mucus barrier[2] |

1.2. Signaling Pathways for Barrier Reinforcement While studies specific to the P-8 strain are emerging, research on other L. plantarum strains provides insight into the likely molecular mechanisms. L. plantarum has been shown to induce the translocation of ZO-1 and occludin to the tight junction region through the activation of Toll-like receptor 2 (TLR2) signaling.[4][5] This activation highlights a homeostatic role for innate immune signaling in maintaining epithelial barrier function, a mechanism likely employed by the P-8 strain.[4]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. The Lactobacillus plantarum P-8 Probiotic Microcapsule Prevents DSS-Induced Colitis through Improving Intestinal Integrity and Reducing Colonic Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Lactobacillus plantarum P-8 Probiotic Microcapsule Prevents DSS-Induced Colitis through Improving Intestinal Integrity and Reducing Colonic Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Effect of Lactobacilli on Paracellular Permeability in the Gut - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Lactobacillus plantarum P-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobacillus plantarum P-8, a probiotic strain originally isolated from the natural fermentation of sour cow's milk, has garnered significant scientific interest for its immunomodulatory capabilities.[1] Extensive research, encompassing in vitro, in vivo, and human clinical studies, has demonstrated the potential of L. plantarum P-8 to modulate both innate and adaptive immune responses. This technical guide provides an in-depth overview of the immunomodulatory properties of L. plantarum P-8, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this probiotic strain.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of Lactobacillus plantarum P-8 have been quantified across various studies, demonstrating its influence on cytokine production, immune cell populations, and immunoglobulin levels. The following tables summarize the key quantitative findings.

Table 1: Effect of Lactobacillus plantarum P-8 on Cytokine Levels in Stressed Adults

| Cytokine | Change | Mean Difference | 95% Confidence Interval | p-value | Study Duration | Reference |

| IFN-γ | Reduction | 8.07 pg/ml | -11.2 to -4.93 | < 0.001 | 12 weeks | [2] |

| TNF-α | Reduction | 1.52 pg/ml | -2.14 to -0.89 | < 0.001 | 12 weeks | [2] |

Table 2: Immunomodulatory Effects of Lactobacillus plantarum P-8 in Broiler Chickens

| Parameter | Effect | Significance (p-value) | Study Duration | Reference |

| Fecal Secretory IgA (sIgA) | Increased | ≤0.027 | 42 days | [1] |

| IgA+ Lymphocytes (Jejunum & Peyer's Patches) | Increased | <0.001 | 42 days | [1] |

| CD3+ T cells (Small Intestine) | Increased | - | 42 days | [1] |

| CD4+ T cells (Intestinal Tissues) | Significantly Increased | <0.0052 | 42 days | [1] |

| Th1 and Th2 Cytokine Expression | Enhanced | - | 14 days | [1] |

Table 3: Effect of Lactobacillus plantarum P-8 on Cytokine Levels in Neonatal Piglets

| Cytokine | Change | Significance (p-value) | Study Context | Reference |

| IL-2 | Reduced | < 0.05 | Spraying of L. plantarum P-8 fermentation broth | [3] |

| IL-6 | Reduced | < 0.05 | Spraying of L. plantarum P-8 fermentation broth | [3] |

Table 4: General Immunomodulatory Effects of Lactobacillus plantarum (Meta-analysis)

| Cytokine | Change | Mean Difference (pg/mL) | 95% Confidence Interval | p-value | Reference |

| IL-4 | Reduced | -0.48 | -0.79 to -0.17 | < 0.05 | [4] |

| IL-10 | Increased | 9.88 | 6.52 to 13.2 | < 0.05 | [4] |

| TNF-α | Reduced | -2.34 | -3.5 to -1.19 | < 0.05 | [4] |

| IFN-γ | Reduced | -0.99 | -1.56 to -0.41 | < 0.05 | [4] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature on the immunomodulatory properties of Lactobacillus plantarum P-8.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a general method for quantifying cytokine concentrations in biological samples such as serum, plasma, or cell culture supernatants.

Materials:

-

96-well ELISA plates

-

Capture antibody (specific to the cytokine of interest)

-

Detection antibody (biotinylated, specific to the cytokine of interest)

-

Recombinant cytokine standard

-

Assay diluent (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate with wash buffer. Add blocking buffer (e.g., assay diluent) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Development: Wash the plate. Add TMB substrate to each well and incubate until a color change is observed.

-

Stopping the Reaction: Add stop solution to each well to stop the color development.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the cytokine concentrations in the samples.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, such as a probiotic.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from blood samples

-

RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

Lactobacillus plantarum P-8 (prepared as a heat-killed or live stimulus)

-

Positive control (e.g., Phytohemagglutinin - PHA)

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE)

-

96-well cell culture plates

-

Scintillation counter (for [³H]-thymidine) or microplate reader (for non-radioactive assays)

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Seeding: Adjust the PBMC concentration and seed them into a 96-well plate.

-

Stimulation: Add the Lactobacillus plantarum P-8 preparation, PHA (positive control), or medium alone (negative control) to the respective wells.

-

Incubation: Incubate the plate for a period of 3 to 6 days at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement (using [³H]-thymidine):

-

Add [³H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

Natural Killer (NK) Cell Activity Assay

This assay evaluates the cytotoxic activity of NK cells against target tumor cells.

Materials:

-

Effector cells: PBMCs or isolated NK cells

-

Target cells: K562 cell line (a human erythroleukemic cell line sensitive to NK cell-mediated lysis)

-

Calcein-AM or other fluorescent dye for labeling target cells

-

RPMI-1640 medium

-

96-well V-bottom plates

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Target Cell Labeling: Label the K562 target cells with Calcein-AM.

-

Co-culture: Co-culture the labeled target cells with the effector cells (PBMCs or isolated NK cells) at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

-

Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator to allow for cell lysis.

-

Measurement of Lysis:

-

Centrifuge the plate and collect the supernatant.

-

Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence microplate reader.

-

Alternatively, analyze the cells by flow cytometry to determine the percentage of lysed target cells.

-

-

Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Measurement of Fecal Secretory IgA (sIgA)

This protocol describes the quantification of sIgA in fecal samples, a key indicator of mucosal immunity.

Materials:

-

Fecal samples

-

Extraction buffer (e.g., PBS with protease inhibitors)

-

sIgA ELISA kit

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Weigh a portion of the fecal sample.

-

Add a specific volume of extraction buffer and vortex thoroughly to create a homogenous suspension.

-

Centrifuge the suspension at high speed to pellet the solid debris.

-

Collect the supernatant, which contains the fecal extracts.

-

-

ELISA for sIgA:

-

Follow the manufacturer's instructions for the sIgA ELISA kit. This typically involves a sandwich ELISA procedure similar to the one described for cytokines, using antibodies specific for human sIgA.

-

-

Data Normalization: Express the sIgA concentration relative to the initial weight of the fecal sample (e.g., in µg/g of feces).